8-Chloro-2-pyridin-3-ylquinoline-4-carboxylic acid
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Description
Catalytic Aerobic Oxidation of Substituted Quinolines
The study of Pd(II) complexes derived from 2,6-pyridinedicarboxylic acids has shown their capability to catalyze the homogeneous regioselective aerobic oxidation of substituted 8-methylquinolines. This process occurs in an AcOH-Ac2O solution, leading to the production of 8-quinolylmethyl acetates with high yield, while 8-quinoline carboxylic acids are formed as minor reaction products .
Synthesis of Tetraazacrown Ethers with Quinoline Sidearms
A series of macrocyclic tetraazacrown ethers with sidearms such as pyridine, quinoline, 8-hydroxyquinoline, or 8-aminoquinoline has been synthesized. The method involves crab-like cyclization and reductive amination using sodium triacetoxyborohydride. The 8-hydroxyquinoline and 8-aminoquinoline sidearms were specifically prepared through reductive amination of corresponding aldehydes, followed by deprotection or reduction steps. These macrocycles exhibit strong complexation with various metal ions, as demonstrated by potentiometric and UV-vis spectroscopic studies .
Silver Complexes with Pyridine Carboxylic Acids
The silver complexes of 8-hydroxyquinoline and pyridine carboxylic acids have been reexamined, revealing that the metal-ligand ratios are more complex than previously thought. The study includes ESCA, IR, and UV spectroscopy, indicating the incorporation of solvent molecules, the presence of nitrate and perchlorate, and hydrogen-bonded systems. New reactions of these complexes have also been reported .
Mixed-Ligand Coordination Compound with 8-Aminoquinoline
A mixed-ligand coordination compound involving 8-aminoquinoline and pyridine-2,6-dicarboxylate was synthesized. The compound features different compositions for cationic and anionic complexes, with Cr centers in distorted octahedral geometries. The structure is held together by various intermolecular interactions, including hydrogen bonding and π-π stacking. DFT calculations were used to analyze the π-π stacking interactions, focusing on the influence of the anionic/cationic nature of the complex .
Proton-Transfer Compounds with Quinoline Derivatives
The structures of proton-transfer compounds involving 4,5-dichlorophthalic acid with quinoline derivatives, such as 8-hydroxyquinoline, 8-aminoquinoline, and quinoline-2-carboxylic acid, have been determined. These compounds exhibit one-dimensional hydrogen-bonded chain structures and aromatic ring π-π associations. The study illustrates the utility of hydrogen phthalate anions and quinoline cations in forming low-dimensional hydrogen-bonded structures .
Ethyl 3,7-Dichloroquinoline-8-carboxylate
The crystal structure of ethyl 3,7-dichloroquinoline-8-carboxylate, prepared by esterification of the corresponding carboxylic acid, is stabilized by aromatic π-π stacking and weak intermolecular C–H⋯N hydrogen bonds. The stacking occurs between the benzene and pyridine rings of neighboring molecules, contributing to the stability of the structure .
Efficient Catalyst for Hexahydroquinolines Preparation
Pyridinium-1-sulfonic acid-2-carboxylic acid chloride has been synthesized and applied as an efficient catalyst for the preparation of hexahydroquinolines. The one-pot multi-component condensation reaction involves aryl aldehydes, dimedone, β-ketoesters, and ammonium acetate under mild and solvent-free conditions. The catalyst offers advantages such as low cost, non-toxic nature, and excellent yields .
Scientific Research Applications
Complexation and Spectroscopy
Complexation with Silver : Research on complexes of silver with 8-hydroxyquinoline and pyridine carboxylic acids, including derivatives similar to 8-Chloro-2-pyridin-3-ylquinoline-4-carboxylic acid, highlights their interesting chemical properties. These compounds exhibit unexpected metal-ligand ratios and incorporate solvent molecules, showcasing their potential in coordination chemistry (Baker, Brisk, & Storch, 1974).
Spectroscopic Characterization and DFT Calculations : Derivatives of pyridine carboxylic acid, closely related to the compound , have been extensively characterized using FT-IR, UV-Vis spectroscopy, and DFT calculations. These studies are crucial for understanding the electronic and molecular structure, contributing to potential applications in materials science (Tamer et al., 2018).
Antibacterial Properties
- Antibacterial Activity of Quinoline Derivatives : Investigations into 8-nitrofluoroquinolone derivatives, structurally similar to this compound, demonstrate notable antibacterial properties. This line of research contributes to the development of new antibacterial agents (Al-Hiari et al., 2007).
Chemical Synthesis and Reactions
- Synthesis of Quinolone Derivatives : Studies on the synthesis of various quinolone derivatives, including the modification of carboxylic acid groups, provide insights into chemical synthesis routes that could be applicable to this compound. This research enhances understanding of chemical reactions and synthesis techniques in organic chemistry (Kandinska, Kozekov, & Palamareva, 2006).
Extraction and Separation Processes
- Reactive Extraction Studies : The study of reactive extraction techniques for pyridine-2-carboxylic acid (similar to the compound of interest) has implications for the separation and purification processes in pharmaceutical and chemical industries (Datta & Kumar, 2014).
Catalysis
- Catalytic Applications : Research into catalytic applications using pyridine carboxylic acid derivatives indicates potential uses in catalysis, particularly in organic synthesis and transformation reactions. This opens pathways for exploring the catalytic properties of this compound in similar contexts (Moosavi‐Zare & Afshar-Hezarkhani, 2020).
Microbial Metabolism
- Microbial Degradation Studies : Investigations into the microbial metabolism of chloroquinoline carboxylic acids, like the one of interest, provide insights into environmental and biotechnological applications, particularly in bioremediation and waste treatment (Tibbles, Müller, & Lingens, 1989).
properties
IUPAC Name |
8-chloro-2-pyridin-3-ylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O2/c16-12-5-1-4-10-11(15(19)20)7-13(18-14(10)12)9-3-2-6-17-8-9/h1-8H,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQRSIFXNZFRGO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(C=C2C(=O)O)C3=CN=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90396686 |
Source
|
Record name | 8-chloro-2-pyridin-3-ylquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90396686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
667436-24-0 |
Source
|
Record name | 8-chloro-2-pyridin-3-ylquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90396686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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